2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol
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Overview
Description
Flupenthixol is a thioxanthene derivative having a trifluoromethyl substituent at the 2-position and a 3-(4-(2-hydroxyethyl)piperazin-1-yl)propylidene group at the 10-position with undefined double bond stereochemistry. It has a role as a dopaminergic antagonist, an alpha-adrenergic antagonist, an anxiolytic drug, an antidepressant, a first generation antipsychotic and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a N-alkylpiperazine, a member of thioxanthenes, a fluorine molecular entity and a primary alcohol.
Scientific Research Applications
Crystal Structure Analysis
Flupentixol Dihydrochloride : The compound is structurally related to the title compound and has been studied for its crystal structure. The study reveals details about the conformation and interactions of the molecule, which could be relevant for understanding the behavior of similar compounds in different environments (Siddegowda et al., 2011).
Flupentixol Tartrate : Another structurally similar compound, flupentixol tartrate, has been examined for its crystallography. This study can provide insights into the molecular structure and potential applications in scientific research (Yamuna et al., 2014).
Antifungal Applications
- Antifungal Compound : A novel potential antifungal compound of the 1,2,4-triazole class, which shares structural similarities, has been synthesized and characterized. This research highlights the application potential of such compounds in antifungal treatments (Volkova et al., 2020).
Synthesis and Optimization
- Synthesis Research : Studies on the synthesis of similar compounds, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, provide valuable information on optimizing production methods, which can be applied to related compounds for research and development purposes (Wang Jin-peng, 2013).
Antimicrobial Activity
- Antimicrobial Compound Synthesis : Research on synthesizing new pyridine derivatives, including piperazine derivatives, demonstrates the potential antimicrobial applications of these compounds. This area of research can guide the development of new antimicrobial agents (Patel et al., 2011).
properties
Product Name |
2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol |
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Molecular Formula |
C23H27F3N2OS |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[4-[(3E)-3-[2-(trifluoromethyl)-4a,9a-dihydrothioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,20,22,29H,3,9-15H2/b18-5- |
InChI Key |
DTTVNHWDONBIKE-DVZOWYKESA-N |
Isomeric SMILES |
C1CN(CCN1CC/C=C/2\C3C=C(C=CC3SC4=CC=CC=C42)C(F)(F)F)CCO |
Canonical SMILES |
C1CN(CCN1CCC=C2C3C=C(C=CC3SC4=CC=CC=C42)C(F)(F)F)CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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